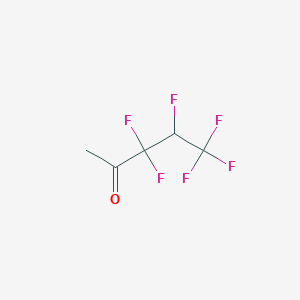

3,3,4,5,5,5-Hexafluoropentan-2-one

Descripción

Significance of Fluorine Substitution in Organic Molecules for Advanced Chemical Research

The introduction of fluorine into organic molecules imparts profound changes to their physicochemical and biological properties. sioc-journal.cn Fluorine is the most electronegative element, and its presence can alter a molecule's pKa, dipole moment, conformation, and metabolic stability. scispace.com In medicinal chemistry, for instance, fluorination is a widely used strategy to enhance a drug candidate's efficacy by improving its binding affinity to target proteins, increasing membrane permeability, and boosting metabolic resistance. sapub.org These modifications can lead to drugs with longer half-lives and improved bioavailability. scispace.com The unique properties of fluorine also make it invaluable in materials science, leading to the creation of advanced polymers and liquid crystals with enhanced thermal and chemical stability.

Overview of the Structural Class: Highly Fluorinated Ketones

Highly fluorinated ketones are organic compounds that feature a ketone functional group and a significant number of fluorine atoms. These molecules are known for their high reactivity and unique chemical properties. The strong electron-withdrawing nature of the fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making these ketones highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity makes them valuable as intermediates and building blocks in organic synthesis. sioc-journal.cn

A notable characteristic of many highly fluorinated ketones is their tendency to form stable hydrates in the presence of water. For example, the related compound hexafluoroacetylacetone (B74370) readily forms a dihydrate. scribd.com This phenomenon is attributed to the destabilization of the carbonyl group by the adjacent electronegative fluorine atoms. scispace.com The study of these ketones, including their synthesis and reactivity, is an active area of research, as they serve as precursors to a wide array of other fluorinated compounds. sapub.org

Positioning of 3,3,4,5,5,5-Hexafluoropentan-2-one in Contemporary Chemical Research

This compound, with the CAS number 60249-67-4, is a member of the highly fluorinated ketone family. While extensive research on this specific compound is not widely published, its structure suggests it shares many of the characteristic properties of its class. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₄F₆O |

| Molecular Weight | 194.075 g/mol |

| Boiling Point | 77.4°C at 760 mmHg |

| Density | 1.373 g/cm³ |

| Flash Point | 17.9°C |

| CAS Number | 60249-67-4 |

Data sourced from ChemNet

Given the general reactivity of α-fluorinated ketones, this compound is likely a potent electrophile and a useful precursor for synthesizing more complex fluorinated molecules. Its positioning in contemporary research can be seen as a potential building block for creating novel pharmaceuticals, agrochemicals, or advanced materials, although it remains a less-explored member of its class compared to more symmetrical analogues like 1,1,1,5,5,5-Hexafluoropentane-2,4-dione.

Overview of Research Trends and Challenges for Related Fluorinated Ketones

The field of fluorinated ketone chemistry is marked by several key research trends and persistent challenges. A major focus is the development of new and efficient synthetic methods. sioc-journal.cn While the synthesis of α-fluorinated ketones has seen significant progress, the preparation of ketones with fluorine atoms at more distant (distal) positions remains a considerable challenge. sioc-journal.cn Researchers are actively exploring various synthetic pathways, including direct C-H fluorination, olefin fluorination, and ring-opening fluorinations, to access a wider variety of these valuable compounds. sioc-journal.cn

Another significant challenge is achieving stereoselectivity in fluorination reactions. The creation of chiral fluorinated molecules is of paramount importance, particularly for the pharmaceutical industry, as different stereoisomers can have vastly different biological activities. Asymmetric fluorination is a highly active area of research, with chemists developing new catalysts and methods to control the three-dimensional arrangement of atoms in these molecules. scispace.com Furthermore, the inherent reactivity of fluorinated ketones, while useful, can also present challenges in terms of handling and storage, with some compounds being sensitive to moisture and prone to decomposition. scispace.com Overcoming these hurdles is crucial for unlocking the full potential of this versatile class of compounds in various scientific and industrial applications.

General Strategies for Accessing Fluorinated Ketones

A variety of synthetic strategies have been developed to introduce fluorine atoms into ketone structures, each with its own advantages and limitations. These methods can be broadly categorized into several key approaches.

Condensation and Alkylation Reactions with Fluorinated Substrates

Condensation reactions, particularly the Claisen condensation, represent a powerful tool for the formation of carbon-carbon bonds and the synthesis of β-keto esters, which can be precursors to fluorinated ketones. nih.govlibretexts.org A tandem process involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage has been developed as an efficient approach to trifluoromethyl ketones. bohrium.comsapub.orgchemrxiv.org In this method, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate in the presence of a strong base like sodium hydride to yield trifluoromethyl ketones directly, bypassing the isolation of the typical β-diketone product. bohrium.comsapub.org This methodology is versatile and can be extended to the preparation of various perfluoroalkyl ketones. bohrium.comsapub.org

Alkylation of pre-fluorinated substrates is another key strategy. Enolates can act as nucleophiles in SN2-type reactions, allowing for the introduction of an alkyl group at the α-position to a carbonyl. The reaction of alkyl isocyanides with 1,1,1,5,5,5-hexafluoropentane-2,4-dione in the presence of water is a three-component condensation that leads to highly fluorinated γ-keto-α-hydroxy amides researchgate.net.

| Reaction Type | Reactants | Products | Key Features |

| Tandem Claisen/Retro-Claisen | Enolizable alkyl phenyl ketone, Ethyl trifluoroacetate | Trifluoromethyl ketone | Operationally simple, high yield, avoids β-diketone intermediate. bohrium.comsapub.org |

| Three-Component Condensation | Alkyl isocyanide, 1,1,1,5,5,5-Hexafluoropentane-2,4-dione, Water | Highly fluorinated γ-keto-α-hydroxy amide | One-pot synthesis of complex fluorinated molecules. researchgate.net |

Oxidative Routes from Fluorinated Alcohol Precursors

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis and a viable route to fluorinated ketones. libretexts.orgwikipedia.orgchemguide.co.uk A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents like chromic acid (H₂CrO₄), often prepared from chromium trioxide (CrO₃) and sulfuric acid, as well as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). wikipedia.orgdocbrown.infolibretexts.org

For instance, heating a secondary alcohol such as propan-2-ol with an acidified solution of sodium or potassium dichromate(VI) yields propanone. libretexts.orgchemguide.co.uk This general principle can be applied to fluorinated secondary alcohols to produce the corresponding fluorinated ketones. Milder oxidizing agents like pyridinium chlorochromate (PCC) can also be used to convert secondary alcohols to ketones. libretexts.org The choice of oxidant can be crucial to avoid side reactions and ensure a high yield of the desired ketone.

| Oxidizing Agent | Substrate | Product | Typical Conditions |

| Acidified K₂Cr₂O₇ or Na₂Cr₂O₇ | Secondary Alcohol | Ketone | Heating libretexts.orgchemguide.co.uk |

| Chromic Acid (Jones Reagent) | Secondary Alcohol | Ketone | Aqueous sulfuric acid libretexts.org |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Ketone | Milder conditions, avoids over-oxidation libretexts.org |

Direct Fluorination of Carbonyl Compounds via Nucleophilic or Electrophilic Reagents

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing carbonyl compound. This can be achieved using either nucleophilic or, more commonly, electrophilic fluorinating agents.

Electrophilic fluorination is a widely used method that employs reagents with a weakened nitrogen-fluorine (N-F) bond, making the fluorine atom electrophilic. sapub.org These reagents react with enolates or enol ethers of ketones to introduce a fluorine atom at the α-position. A prominent example of such a reagent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). sapub.org The fluorination of cyclic ketones with Selectfluor® has been shown to be influenced by both steric and electronic effects, with the reaction likely proceeding through an enol intermediate. sapub.org Other N-F reagents include N-fluorobenzenesulfonimide (NFSI). sapub.org The choice of reagent and reaction conditions can allow for mono- or difluorination of the carbonyl compound.

| Fluorinating Agent | Substrate Type | Product |

| Selectfluor® | Ketones (via enol/enolate) | α-Fluoroketone sapub.org |

| N-Fluorobenzenesulfonimide (NFSI) | Ketones (via enol/enolate) | α-Fluoroketone sapub.org |

Wittig Reactions with Fluoroacetic Derivatives

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org While typically used for olefination, variations of this reaction can be adapted for the synthesis of fluorinated compounds. For example, the reaction of fluorinated amides with phosphoranes can lead to the formation of enamine and imine tautomers, which can be further manipulated. orgsyn.org Although not a direct route to fluorinated ketones in the traditional sense, the Wittig reaction provides access to fluorinated intermediates that can be subsequently converted to ketones. The reaction of fluorine-containing phosphoranium salts with F-acyl fluorides has been explored as a novel approach to fluoroolefin synthesis. libretexts.org

Electrophilic Acylation Pathways

Electrophilic acylation, such as the Friedel-Crafts acylation, is a classic method for the synthesis of aryl ketones by reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. chempedia.inforesearchgate.net This principle can be extended to the synthesis of fluorinated ketones. For example, polyfluorinated ketones can be formed by treating derivatives of (polyfluoro)alkanoic acids (such as esters, anhydrides, or acid chlorides) with lithium tetraalkylaluminates. researchgate.net The highest yields are often obtained when using (polyfluoro)alkanoyl chlorides. researchgate.net

The reaction of Grignard reagents with fluoroalkylated esters at low temperatures can also provide a pathway to the corresponding ketones. bohrium.com Furthermore, benzylboronic esters can undergo acylation with esters, and the resulting boron enolates can be trapped with an electrophilic fluorinating agent to produce mono-fluorinated ketones. chemrxiv.orggoogle.com

| Acylation Method | Reactants | Product |

| Friedel-Crafts Acylation | Arene, Acyl Halide/Anhydride, Lewis Acid | Aryl Ketone chempedia.inforesearchgate.net |

| Reaction with Ate-Complexes | (Polyfluoro)alkanoyl chloride, Lithium tetraalkylaluminate | Polyfluorinated Ketone researchgate.net |

| Grignard Reaction | Fluoroalkylated ester, Grignard reagent | Ketone bohrium.com |

| Boron Enolate Trapping | Benzylboronic ester, Ester, Electrophilic Fluorinating Agent | Mono-fluorinated Ketone chemrxiv.orggoogle.com |

Molecular Rearrangement Approaches

Molecular rearrangements can also be employed in the synthesis of fluorinated ketones. A notable example is the catalytic rearrangement of fluoroolefin epoxides. google.com This process can yield either fluorinated ketones or acid fluorides, depending on the catalyst used (Lewis acid or base) and the structure of the epoxide. google.com For instance, monosubstituted perfluoroethylene epoxides can rearrange to a perfluoromethyl ketone in the presence of an acidic catalyst. google.com Another approach involves a carbene-initiated rearrangement strategy for the carbodefluorination of fluoroalkyl ketones, leading to structurally diverse α-mono- and α,α-difluoro-γ,δ-unsaturated ketones.

Synthetic Methodologies and Discovery Pathways for Fluorinated Ketones, Including this compound

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of novel fluorination methods in synthetic organic chemistry. This article explores modern synthetic strategies for preparing fluorinated ketones, with a specific focus on the structural motif of this compound and its analogs.

Structure

3D Structure

Propiedades

IUPAC Name |

3,3,4,5,5,5-hexafluoropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYIGFFINCTUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379336 | |

| Record name | Methyl perfluoropropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60249-67-4 | |

| Record name | Methyl perfluoropropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Applications of Fluorinated Ketones and Their Derivatives

Synthetic Utility as Versatile Building Blocks and Intermediates for Complex Molecular Architectures

Fluorinated ketones serve as highly versatile building blocks in organic synthesis, enabling the construction of complex, fluorine-containing molecules. The strong electron-withdrawing nature of the fluorine atoms enhances the reactivity of the ketone group, making it a prime target for nucleophilic attack. This reactivity is harnessed in a variety of transformations to create more intricate molecular structures.

Catalytic Applications in Organic Transformations

The unique electronic properties of fluorinated ketones and their derivatives make them suitable for various catalytic applications.

Development of Chiral Catalysts Derived from Fluorinated Ketones

The development of chiral catalysts is crucial for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. While there is no specific information on chiral catalysts derived directly from 3,3,4,5,5,5-Hexafluoropentan-2-one, the broader class of fluorinated ketones has been explored in this context. The electron-withdrawing fluorine atoms can influence the stereoselectivity of a catalytic reaction by altering the electronic environment of the catalytic center.

Exploration of Lewis Acidity in Metal-Fluorinated Diketonate Complexes for Catalysis

Fluorinated β-diketones, which can be synthesized from fluorinated ketones, are important ligands in coordination chemistry. When these ligands coordinate to a metal center, they form metal-β-diketonate complexes. The presence of fluorine atoms in the ligand framework significantly increases the Lewis acidity of the metal center. This enhanced Lewis acidity can be exploited in catalysis, for example, in promoting Diels-Alder reactions or other organic transformations that are catalyzed by Lewis acids. rsc.org The study of such complexes helps in designing more efficient and selective catalysts. rsc.orgacs.org

Involvement in Other Catalytic Processes

Fluorinated ketones and their derivatives can participate in a range of other catalytic processes. Their ability to activate substrates and their stability under harsh reaction conditions make them attractive for various industrial applications.

Precursors for Advanced Materials Deposition via Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to deposit thin films of materials onto a substrate. This process requires volatile and thermally stable precursor compounds.

Design and Synthesis of Volatile Metal β-Diketonate Precursors (e.g., M(hfac)n·L Systems)

Fluorinated β-diketonate ligands, such as hexafluoroacetylacetonate (hfac), are extensively used to synthesize volatile metal complexes suitable for MOCVD. The fluorine atoms increase the volatility of the metal complex by reducing intermolecular interactions. These M(hfac)n·L systems, where M is a metal, n is the number of ligands, and L is an ancillary ligand, are crucial for the deposition of high-purity metal or metal oxide thin films used in microelectronics and other advanced technologies.

Fabrication of High-Performance Thin Films: Electroceramics, Superconductors, and Optoelectronic Materials

Fluorinated ketones, particularly fluorinated β-diketones like the isomer of this compound, 1,1,1,5,5,5-hexafluoropentane-2,4-dione (hfac), are instrumental as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD). wikipedia.org MOCVD is a versatile technique for producing high-purity thin films over large areas with excellent uniformity, which is critical for the electronics and materials industries. researchgate.net The process involves vaporizing a metal-organic precursor, which then decomposes on a heated substrate to deposit the desired film. sigmaaldrich.com

The unique properties of fluorinated β-diketonate ligands, derived from ketones such as this compound, make them ideal for MOCVD applications. The presence of fluorine atoms in the ligand structure significantly enhances the volatility of the metal-organic complexes. digitellinc.com This increased volatility is often attributed to a reduction in intermolecular forces, allowing the precursor to be transported in the gas phase at lower temperatures, which is a key advantage of the MOCVD process. wikipedia.orgdigitellinc.com

These precursors have been successfully employed in the MOCVD fabrication of a wide array of materials:

Electroceramics and Oxides: Lanthanide-containing films, which have applications in luminescent materials and optical amplifiers, are often deposited using fluorinated β-diketonate precursors. researchgate.net

Superconductors: While direct synthesis of superconductors using this compound derivatives is an area of ongoing research, related fluorination techniques have been shown to induce superconductivity in materials like tungsten trioxide (WO₃). aps.org The use of polytetrafluoroethylene (teflon) as a fluorine source can transform an insulating oxide into a metallic conductor and, ultimately, a superconductor. aps.org This highlights the potential of fluorine-containing compounds in the development of new superconducting materials.

Optoelectronic Materials: The MOCVD process using metal-organic precursors is fundamental to the production of multi-component semiconductor materials for optoelectronic devices. wikipedia.org The precise control over film stoichiometry afforded by MOCVD is essential for creating advanced devices like multi-junction solar cells. sigmaaldrich.com

The choice of the metal and the specific fluorinated ligand allows for the deposition of various thin films, including metals, oxides, nitrides, and carbides. wikipedia.org

Rational Design Principles for MOCVD Precursors Based on Coordination Environment and Thermal Properties

The effectiveness of an MOCVD precursor is governed by a delicate balance of its chemical and physical properties, primarily its volatility and thermal stability. The rational design of precursors, such as metal complexes of fluorinated ketones, hinges on understanding the relationship between the ligand's structure, the resulting coordination environment of the metal, and the complex's thermal behavior. digitellinc.commdpi.com

Coordination Environment:

Heptadentate β-ketoiminate ligands, for example, can fully encapsulate an f-metal ion. digitellinc.com This encapsulation shields the metal center and influences the intermolecular interactions, which in turn affects the volatility of the complex. digitellinc.com

The structure of the ligand, including the steric bulk of its functional groups, plays a crucial role. digitellinc.com Altering these groups can be used to fine-tune the precursor's properties, but it also presents a challenge in distinguishing between electronic effects and steric effects on volatility. digitellinc.com

Thermal Properties:

Volatility: The primary requirement for an MOCVD precursor is sufficient volatility to allow for efficient gas-phase transport. mdpi.com Fluorination of the organic ligands is a well-established strategy to increase the volatility of metal complexes. digitellinc.com The quantitative measure of volatility is the saturated vapor pressure, and its dependence on temperature is a critical parameter for controlling the MOCVD process. mdpi.com

Thermal Stability: The precursor must be stable enough to be vaporized without decomposition but must decompose cleanly at the substrate surface. researchgate.net Thermogravimetric analysis is a common technique used to study the thermal properties and decomposition pathways of these complexes. researchgate.net For instance, studies on iridium complexes with hfac have detailed their crystal structure and thermal decomposition behavior, providing insights for their use in depositing iridium films. researchgate.net

The table below summarizes key design considerations for MOCVD precursors based on fluorinated ketones.

| Design Principle | Influence on Precursor Properties | Example Application |

| Ligand Fluorination | Increases volatility by reducing intermolecular forces. digitellinc.com | Enables lower deposition temperatures in MOCVD. wikipedia.org |

| Coordination Geometry | Encapsulation of the metal ion can enhance stability and affect mass transport. researchgate.netdigitellinc.com | Synthesis of lanthanide-containing films for optical devices. researchgate.net |

| Steric Hindrance | Bulky ligand substituents can modify solid-state structure and influence volatility. digitellinc.com | Tuning precursor properties for specific deposition requirements. |

| Thermal Stability | Must be volatile without premature decomposition. mdpi.comresearchgate.net | Deposition of high-purity metal or metal oxide films. wikipedia.orgresearchgate.net |

Analytical Chemistry Methodologies

Derivatization Agents for Spectroscopic Quantification of Environmental Analytes (e.g., Hydrogen Sulfide)

Fluorinated ketones and their derivatives serve as highly effective derivatizing agents in analytical chemistry. Derivatization is a technique used to convert an analyte into a product with properties that are more suitable for detection and quantification, for instance, by enhancing its spectroscopic response. nih.govresearchgate.net

A notable application is the detection of gaseous hydrogen sulfide (B99878) (H₂S), a toxic and corrosive environmental pollutant. nih.govnih.gov A method has been developed that uses a copper complex of 1,1,1,5,5,5-hexafluoropentane-2,4-dione (hfac), specifically cycloocta-1,5-diene-1,1,1,5,5,5-hexafluoropentan-2,4-dionatocopper(I) (Cu(hfac)(COD)), as a reactive agent. nih.govresearchgate.net

The quantification process is based on the following reaction:

Gaseous H₂S reacts rapidly and quantitatively with the Cu(hfac)(COD) complex. nih.gov

This reaction releases the free ligand, 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfac), into the solution. researchgate.net

The resulting Hhfac possesses a strong ultraviolet (UV) absorption at 268 nm, which can be measured using a standard spectrometer to determine the original concentration of H₂S. nih.govresearchgate.net

This method allows for the continuous, fast, and online spectroscopic determination of H₂S at parts-per-million (ppm) levels, with a detection limit of approximately 10 parts-per-billion (ppb). nih.gov The method demonstrates high stability, with relative standard deviations as low as 0.1% of the mean being achievable. nih.gov

Principles of Selective Detection and Interference Mitigation

A critical advantage of using derivatization in analytical chemistry is the enhancement of selectivity, which is the ability to measure a specific analyte without interference from other components in the sample matrix. nih.govresearchgate.net

The H₂S detection method using the Cu(hfac)(COD) complex exemplifies excellent selectivity and interference mitigation. nih.gov

High Selectivity: The reaction is highly specific to hydrogen sulfide. The method can be used for accurate H₂S measurement even in the presence of a wide range of potentially interfering substances commonly found in industrial gas streams. nih.govresearchgate.net

Interference Mitigation: The analytical method has been shown to be effective in the presence of N₂, H₂, CO, COS, SO₂, moist air, methanol, ethylene, benzene, and light alkanes. nih.govresearchgate.net This robustness is crucial for real-world applications where samples are often complex mixtures.

The principle of selective detection through derivatization is broadly applicable. By choosing a derivatizing agent that reacts specifically with a target functional group, analysts can create a unique chemical tag on the analyte of interest. researchgate.netgcms.cz In the case of the H₂S method, the specific reactivity of the copper complex towards sulfide is the key to its selectivity. nih.govresearchgate.net This targeted reactivity minimizes the chance that other compounds in the sample will react and produce a signal, thus reducing the risk of false positives and improving the accuracy of the measurement.

The table below outlines the performance characteristics of the H₂S detection method.

| Parameter | Performance | Reference |

| Analyte | Hydrogen Sulfide (H₂S) | nih.govresearchgate.net |

| Derivatizing Agent | Cu(hfac)(COD) | nih.govresearchgate.net |

| Detection Principle | UV Spectroscopy of released Hhfac (268 nm) | nih.gov |

| Detection Limit | ~10 ppb | nih.gov |

| Quantifiable Range | Down to 1 ppm | nih.gov |

| Selectivity | Excellent; no interference from N₂, H₂, CO, COS, SO₂, moist air, light alkanes. | nih.govresearchgate.net |

Spectroscopic and Diffraction Based Characterization Techniques for Fluorinated Ketones

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 3,3,4,5,5,5-Hexafluoropentan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its atomic connectivity and environment.

Proton (¹H) NMR Investigations

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals reveal the number and electronic environment of hydrogen atoms. For this compound, one would expect to observe signals corresponding to the methyl protons (H₃C-C=O) and the single proton on the chiral center (-CHF-). The electronegativity of the adjacent carbonyl group and fluorine atoms would significantly influence the chemical shifts of these protons, likely causing them to appear in the downfield region of the spectrum. The coupling between the proton on the chiral center and the adjacent fluorine atom, as well as potential long-range couplings, would result in complex splitting patterns.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | H₃C-C=O |

| Data not available | Data not available | Data not available | -CHF- |

Carbon (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be influenced by the attached atoms, with the carbonyl carbon appearing at a very low field. The carbons bonded to fluorine atoms would exhibit characteristic splitting patterns due to C-F coupling.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available | C=O |

| Data not available | H₃C- |

| Data not available | -CF₂- |

| Data not available | -CHF- |

| Data not available | -CF₃ |

Fluorine (¹⁹F) NMR for Fluorinated Moiety Characterization

¹⁹F NMR is a highly sensitive technique crucial for characterizing organofluorine compounds. wikipedia.orghuji.ac.il It offers a wide range of chemical shifts, allowing for the clear differentiation of fluorine atoms in various chemical environments. wikipedia.org For this compound, distinct signals would be expected for the -CF₃ group and the two fluorine atoms of the -CF₂- group, as well as the single fluorine in the -CHF- moiety. The coupling between non-equivalent fluorine atoms would provide valuable information about the molecule's structure.

Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| Data not available | Data not available | -CF₃ |

| Data not available | Data not available | -CF₂- |

| Data not available | Data not available | -CHF- |

Mass Spectrometry (MS) in Molecular Identification and Purity Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as CO, CF₃, or other fluorinated fragments, providing insights into the molecule's stability and bonding.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| Data not available | Data not available | [C₅H₄F₆O]⁺ (Molecular Ion) |

| Data not available | Data not available | Fragment data not available |

Gas-Phase Electron Diffraction (GED) for Determining Molecular Structures in the Gas Phase

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gaseous state, free from intermolecular interactions present in the solid or liquid phase. ucsb.edu A GED study of this compound would reveal its equilibrium molecular geometry, including bond distances and angles in the gas phase. Such data is particularly valuable for understanding the intrinsic properties of the molecule. No gas-phase electron diffraction studies for this compound are currently available in the literature.

Electronic and Vibrational Spectroscopy (e.g., UV-Vis, IR, Raman) for Electronic Transitions and Functional Group Analysis

Electronic and vibrational spectroscopy are powerful tools for elucidating the molecular structure of fluorinated ketones like this compound. These techniques probe the electronic transitions and molecular vibrations, providing a "fingerprint" of the compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the absorption or scattering of radiation corresponding to specific vibrational modes of chemical bonds. wiley.comnih.gov For this compound, the key functional groups are the carbonyl (C=O) group of the ketone and the numerous carbon-fluorine (C-F) bonds.

The IR spectrum is dominated by absorptions resulting from vibrations that cause a change in the molecule's dipole moment. wiley.com The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching vibration. masterorganicchemistry.com For simple aliphatic ketones, this peak typically appears in the 1750–1680 cm⁻¹ range. masterorganicchemistry.comlibretexts.org The presence of highly electronegative fluorine atoms on the carbon atoms adjacent to the carbonyl group in this compound is expected to shift this absorption to a higher wavenumber (frequency) due to the inductive effect.

Carbon-fluorine bonds produce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1400 and 1000 cm⁻¹. The C-H stretching and bending vibrations from the methyl group (CH₃) are also expected in their characteristic regions (around 2960-2850 cm⁻¹ and 1470-1350 cm⁻¹, respectively). libretexts.org

Raman spectroscopy, which detects vibrations that cause a change in the molecule's polarizability, is complementary to IR spectroscopy. nih.govavantesusa.com While the C=O stretch is also visible in Raman spectra, it is often weaker than in IR. Conversely, C-C backbone and symmetric vibrations can be more prominent in Raman spectra. mdpi.com

Interactive Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch | -CH₃ | ~2960 - 2850 | Medium to Strong | Medium |

| C=O Stretch | Ketone | >1720 (shifted) | Very Strong | Medium |

| C-H Bend | -CH₃ | ~1470 - 1350 | Medium | Medium |

| C-F Stretch | Fluoroalkane | ~1400 - 1000 | Strong | Weak to Medium |

| C-C Stretch | Alkane Backbone | ~1200 - 800 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. utoronto.ca The parts of a molecule that absorb light in this region are known as chromophores. utoronto.ca For this compound, the carbonyl group is the primary chromophore.

Ketones can undergo two main types of electronic transitions:

π → π* transition: An electron from the bonding π orbital of the C=O double bond is excited to the antibonding π* orbital. This is a high-energy transition and typically results in a strong absorption band at shorter wavelengths, often below 200 nm for unconjugated ketones. masterorganicchemistry.com

n → π* transition: An electron from one of the non-bonding lone pairs (n) on the oxygen atom is excited to the antibonding π* orbital. This transition is lower in energy and results in a weaker absorption band at a longer wavelength, typically in the 270-300 nm range for simple ketones. masterorganicchemistry.com This transition is formally "forbidden" by symmetry rules, which accounts for its low intensity. masterorganicchemistry.com

Since this compound lacks an extended conjugated system, its absorptions are expected to occur entirely within the ultraviolet range, and the compound would be colorless. msu.edu The exact position of the absorption maximum (λmax) can be influenced by the solvent and the electronic effects of the fluorine substituents.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons. tugraz.atlibretexts.org Such species are called paramagnetic and include free radicals and many transition metal complexes. ethz.ch

The fundamental principle of EPR involves applying a magnetic field to lift the degeneracy of the electron spin states; absorption of microwave radiation then induces transitions between these states. ethz.ch

This compound, in its ground state, is a diamagnetic molecule. ethz.ch All its electrons are spin-paired in molecular orbitals. Therefore, pure this compound does not exhibit an EPR signal and cannot be studied directly by this technique. tugraz.atethz.ch

EPR spectroscopy would only become relevant in a context where this compound is involved in a process that generates paramagnetic species. For example, if the compound were to undergo a reaction that produces a radical intermediate, EPR could be used to detect and identify that transient species. mdpi.com Similarly, if the ketone were used as a solvent or ligand for a paramagnetic metal ion, EPR could provide information about the coordination environment of that ion. mdpi.com However, for the routine characterization of the stable ketone itself, EPR is not an applicable method.

Thermal Analysis Techniques (TGA, DSC) for Precursor Stability and Decomposition Studies

Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition profile, and phase transitions of a compound. libretexts.orgtainstruments.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. libretexts.org For a volatile liquid like this compound, a TGA thermogram would show an initial weight loss corresponding to its evaporation or boiling. Any subsequent weight loss at higher temperatures would indicate thermal decomposition. tainstruments.com The TGA curve provides critical information about the temperatures at which the compound begins to decompose and the temperature at which decomposition is complete. This is vital for assessing the material's thermal stability and its viable temperature range for applications. tainstruments.comresearchgate.net

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This technique is highly sensitive to phase transitions. researchgate.net For this compound, a DSC thermogram would display endothermic peaks corresponding to melting (if the analysis starts from a solid state) and boiling. Exothermic peaks at higher temperatures would indicate decomposition processes. The area under a DSC peak can be integrated to quantify the enthalpy of the transition (e.g., enthalpy of vaporization). researchgate.net

Together, TGA and DSC provide a comprehensive profile of the thermal behavior of this compound, defining its operational limits and decomposition pathways.

Interactive Table: Information Obtained from Thermal Analysis of this compound

| Technique | Measurement | Information Provided |

| TGA | Mass vs. Temperature | - Onset of decomposition- Thermal stability range- Volatility/Boiling Point |

| DSC | Heat Flow vs. Temperature | - Melting point (Tₘ)- Boiling point (Tₑ)- Enthalpy of transitions (ΔH)- Glass transition temperature (T₉)- Decomposition temperature and enthalpy |

Computational and Theoretical Studies on Fluorinated Ketones

Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of fluorinated ketones. Methods such as Ab Initio (including Hartree-Fock, HF) and Density Functional Theory (DFT) are routinely employed to perform geometry optimization and analyze the electronic landscape of these molecules. nih.gov

DFT, particularly with hybrid functionals like B3LYP, offers a favorable balance between computational cost and accuracy for studying fluorinated organic molecules. nih.govresearchgate.net These calculations begin with an initial guess of the molecular geometry, which is then iteratively refined to find the lowest energy conformation. The process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For enhanced accuracy, these calculations are often performed with basis sets like cc-pVDZ. nih.gov The resulting optimized geometries from DFT calculations have been shown to be remarkably close to experimental values. researchgate.net

The substitution of hydrogen with fluorine atoms significantly alters a molecule's electronic properties. nih.gov Fluorine's high electronegativity creates strong C-F bonds and introduces polarity, which confers greater chemical stability. nih.gov Computational studies on fluorinated compounds have shown that these substitutions can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which has significant implications for the molecule's reactivity and electronic applications. nih.gov

Table 1: Common Quantum Chemical Methods for Fluorinated Ketone Analysis

| Method Type | Specific Method | Basis Set Example | Common Applications |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF) | 3-21G, cc-pVDZ | Initial geometry optimization, wave function analysis. nih.gov |

| Density Functional Theory (DFT) | B3LYP, M06-2X | 6-31+G(d,p), cc-pVDZ | Geometry optimization, electronic properties, reactivity descriptors, reaction pathway analysis. nih.govresearchgate.netresearchgate.net |

| Density-Functional Tight-Binding (DFTB) | DFTB3 | N/A | Faster, approximate calculations for large systems, though less accurate for hydrogen bonds and torsional barriers than DFT. ornl.gov |

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations are powerful tools for predicting how fluorinated ketones will behave in chemical reactions. By mapping the potential energy surface, chemists can identify the most likely pathways a reaction will follow, including the structures of transition states and intermediates. numberanalytics.com

For instance, DFT calculations at the M06-2X-D3/6-31+G(d,p)/SMD level of theory have been used to investigate the defluorination mechanisms of trifluoromethyl ketones. researchgate.net Such studies can compute the Gibbs free energy profile for a proposed reaction, revealing the energy barriers for each step and identifying the rate-determining step. researchgate.net This insight is crucial for optimizing reaction conditions to favor desired products.

Computational methods can also predict the outcome of reactions with various reagents. Studies on the reaction of the fluorine atom with acetone, a non-fluorinated ketone, have used ab initio methods to show that the reaction proceeds via two main pathways: direct hydrogen abstraction and addition to the carbonyl double bond. researchgate.net Similar approaches can be applied to fluorinated ketones to understand how the presence of fluorine atoms alters reactivity. Furthermore, computational protocols have been developed to calculate bimolecular rate constants for reactions between fluorinated compounds and atmospheric radicals like OH, which is essential for assessing their environmental impact. rsc.org

These theoretical investigations rationalize experimentally observed product distributions and can guide the design of new synthetic routes or catalysts for the selective activation of C-H or C-F bonds in fluorinated ketones. nih.gov

Modeling of Spectroscopic Parameters and Experimental Validation

Computational chemistry plays a vital role in interpreting experimental spectra by modeling spectroscopic parameters. This synergy is particularly powerful for analyzing complex fluorinated compounds.

One of the most effective techniques is the computational prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.gov Due to the 100% natural abundance of the ¹⁹F isotope and the wide range of its chemical shifts, ¹⁹F NMR is an excellent tool for identifying and quantifying fluorinated compounds and their transformation products. nih.govscholaris.ca DFT calculations can predict ¹⁹F NMR chemical shifts with high accuracy (R² of 0.98 in some studies). nih.gov This allows researchers to match computed shifts to experimental peaks, enabling the identification of novel products even when authentic standards are unavailable. nih.gov This combined experimental-computational approach provides a more complete picture of the species present in a sample than mass spectrometry alone. scholaris.ca

Beyond NMR, computational methods can model other types of spectra. For example, rotational spectroscopy, when combined with high-level quantum-chemical computations, can be used to determine the precise three-dimensional structure of complexes involving fluorinated ketones. mdpi.com Software tools like SPECT3D can also generate synthetic spectra from hydrodynamic simulations, which are then compared to experimental data from high-energy-density plasma experiments to deduce plasma conditions. researchgate.net

Table 2: Computational Spectroscopy for Fluorinated Compounds

| Spectroscopic Technique | Computational Method | Information Gained |

|---|---|---|

| ¹⁹F NMR | Density Functional Theory (DFT) | Prediction of chemical shifts for structure elucidation and quantification of fluorinated species. nih.gov |

| Rotational Spectroscopy | Ab Initio / DFT | Determination of precise molecular geometries and intermolecular parameters of gas-phase complexes. mdpi.com |

| Infrared (IR) Spectroscopy | DFT / Ab Initio | Calculation of vibrational frequencies to aid in the assignment of experimental IR bands. nih.gov |

Investigation of Intermolecular Interactions and Complexation Behavior

The non-covalent interactions of fluorinated ketones with other molecules, such as solvents or biological targets, govern their physical properties and function. Computational studies provide detailed insights into the nature and strength of these interactions.

A combined rotational spectroscopy and quantum-chemical study of the 2,2,2-trifluoroacetophenone-water complex revealed that water acts as both a proton donor and acceptor, forming a seven-membered ring stabilized by a conventional O-H···O hydrogen bond and a weaker C-H···O interaction. mdpi.com Such studies demonstrate how fluorination can tune the characteristics of intermolecular forces. mdpi.com

In the solid state, Hirshfeld surface analysis, derived from crystallographic data and quantum mechanical wave functions, can be used to visualize and quantify intermolecular contacts. mdpi.com This method helps identify and characterize interactions like hydrogen bonds, halogen bonds, and π-π stacking, which dictate the crystalline packing. mdpi.com The energies of these interactions can be calculated using monomeric wave functions at a level like HF/3-21G to understand their relative contributions (electrostatic, polarization, dispersion). mdpi.com

Molecular Dynamics (MD) simulations and DFT calculations are also used to study complexation in solution, such as the solvation of lithium ions in fluorinated ether electrolytes for batteries. arxiv.org These simulations can reveal the structure of solvation shells and the formation of ion aggregates, which are critical for understanding electrolyte performance. arxiv.org

Development of Computational Tools for Fluorinated Compound Analysis

The increasing number and complexity of fluorinated compounds necessitate the development of specialized computational tools and protocols to predict their properties and reactivity efficiently.

One example is the development of cost-effective computational protocols for calculating reaction rate constants. A protocol based on multiconformer transition state theory (MC-TST) coupled with constrained transition state randomization (CTSR) has been created to predict the rates of OH-initiated oxidation for fluorinated volatile organic compounds, aiding in the assessment of their atmospheric lifetimes. rsc.org

For thermochemical data, which is often lacking for new fluorinated compounds, composite correlated molecular orbital methods like G3MP2 are used to build reliable databases of properties such as heats of formation and ionization energies. pittcon.org These databases are invaluable for screening potential new refrigerants or other industrial chemicals. pittcon.org

In the realm of reaction discovery, automated toolkits like AARON (An Automated Reaction Optimizer for New catalysts) have been developed. arxiv.org These tools can construct initial transition state structures for new catalysts by mapping them onto known structures, thereby automating and accelerating the process of discovering and optimizing new chemical reactions. arxiv.org The integration of computational methods with analytical techniques like ¹⁹F NMR and mass spectrometry is also a key area of development, creating more powerful and comprehensive workflows for identifying and quantifying fluorinated compounds in complex mixtures. nih.govscholaris.ca

Environmental Considerations in Academic Research on Fluorinated Organic Compounds General Context

Research on Environmental Fate and Degradation Mechanisms of Highly Fluorinated Compounds

A primary concern for highly fluorinated compounds is their persistence in the environment. researchgate.net Many of these substances, particularly perfluoroalkyl acids (PFAAs), are highly resistant to degradation due to the strength of the carbon-fluorine bond. itrcweb.org Research into their environmental fate focuses on understanding their transport, partitioning between different environmental compartments (soil, water, air), and potential degradation pathways.

Key research findings indicate that:

Persistence and Transport : Many PFAS are characterized by their low degradability and high resistance to water, oil, and heat, leading to high persistence and potential for long-range transport in the environment. researchgate.net Site characteristics such as soil type, groundwater flow, and the presence of co-contaminants significantly influence how these compounds move through the subsurface. itrcweb.org

Precursor Transformation : While PFAAs are extremely persistent, many other polyfluorinated compounds can act as precursors, transforming into stable PFAAs over time. itrcweb.orgnih.gov For example, research has shown that fluorotelomer alcohols (FTOHs) can degrade to form perfluorocarboxylic acids (PFCAs). nih.gov The aerobic degradation of 8:2 FTOH can yield up to a 40% molar amount of perfluorooctanoic acid (PFOA), while 6:2 FTOH degradation primarily produces perfluoropentanoic acid (PFPeA). nih.gov The half-lives for the biotransformation of many x:2 fluorotelomers range from a few days to several weeks. nih.gov

Biodegradation Mechanisms : Although challenging, microbial degradation of some fluorinated compounds is possible. In one study, the bacterium Pseudomonas putida F1 was shown to catalyze the defluorination of 2,2-Difluoro-1,3-benzodioxole (DFBD). nih.gov The process involves the enzyme toluene (B28343) dioxygenase, which oxidizes the compound to a dihydrodiol intermediate. This intermediate is unstable and subsequently decomposes, releasing fluoride (B91410) ions. nih.gov This discovery suggests that specific microbial pathways may exist for breaking down certain types of fluorinated molecules in the environment. nih.gov

Persistence of Specific Compounds : Studies on compounds like 3,3,4,4,5,5,6,6,6-nonafluorohexene (PFBE) have found it is not readily biodegradable and is considered potentially very persistent in the environment. toxicdocs.org

Methodologies for Assessing Environmental Impact in Chemical Processes (e.g., Life Cycle Assessment in Research Contexts)

To systematically evaluate the environmental footprint of chemical products and processes, researchers increasingly use methodologies like Life Cycle Assessment (LCA). LCA is a standardized tool that assesses potential environmental and health impacts throughout a product's entire life, from raw material extraction to production, use, and final disposal. nih.govresearchgate.net

In the context of fluorinated compounds, LCA is applied to:

Compare Alternative Technologies : LCA is a valuable tool for comparing the environmental performance of different technologies. A study comparing the recycling of the fluorinated gas R-32 (difluoromethane) from a refrigerant blend with the production of new R-32 found that the recovery process led to an environmental load reduction of 86–99%. acs.orgnih.gov The LCA identified that the production of the ionic liquid used for separation and the electricity consumption during recovery were the main contributors to the environmental impact of the recycling scenario. nih.gov

The lifecycle of PFAS is generally considered in four main stages, all of which can lead to environmental release: PFAS production, product manufacturing, product use, and waste management (e.g., landfilling or incineration). researchgate.net

Research on Sustainable Synthetic Pathways for Fluorinated Molecules

In response to the environmental concerns associated with some fluorination processes and compounds, a significant area of academic research is the development of "green" or sustainable synthetic methods. The goal is to create fluorinated molecules with high efficiency while minimizing energy consumption, waste, and the use of hazardous materials. nottingham.ac.uksciencedaily.com

Key research directions include:

Avoiding Hazardous Reagents : Traditional methods for introducing fluorine atoms can require toxic or persistent reagents. Recent research has developed a PFAS-free synthesis protocol that uses caesium fluoride, a simple salt, as the fluorine source. This provides a more environmentally friendly alternative for producing fluorinated pharmaceuticals and agrochemicals. sciencedaily.com Another novel process synthesizes sulfonyl fluorides using reagents that yield only non-toxic salts like NaCl and KCl as by-products, avoiding the use of highly toxic gases. sciencedaily.com

Catalytic Methods : Catalysis plays a crucial role in developing more sustainable reactions. Researchers are designing new catalytic fluorination, defluorination, and fluorine-transfer methodologies. nottingham.ac.uk For example, catalytic systems have been developed for the fluorination of acyl chlorides under mild conditions, with the added benefit that the catalyst can be recovered and reused. nottingham.ac.uk

Green Reaction Conditions : Modern synthetic strategies aim to use less hazardous solvents and operate under milder conditions. A method for synthesizing C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines was developed using 1,1,1,3,3,3-Hexafluoro-2-Propanol (B117542) (HFIP) as a promoter. This protocol is advantageous because it is free of transition metals and oxidants and can be performed at room temperature. mdpi.com

Asymmetric Synthesis : The synthesis of specific, single-enantiomer chiral fluorinated compounds is a major challenge. Research in this area focuses on developing efficient asymmetric reactions, such as Mannich reactions and allylic alkylations, to produce these complex molecules, which are important in pharmaceuticals. mdpi.com

Q & A

Q. What are the established synthetic routes for 3,3,4,5,5,5-Hexafluoropentan-2-one, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via dehydrofluorination of fluorinated precursors. For example, similar fluorinated alkenes are produced by treating perfluorinated alkanes (e.g., 1,1,1,2,2,3,3-heptafluoropentane) with solid KOH at 200–300°C or using fluorided alumina catalysts at elevated temperatures . Key considerations include:

- Catalyst selection : Solid KOH is cost-effective but may require precise temperature control to avoid side reactions. Fluorided alumina offers higher selectivity for specific isomers.

- Purification : Due to the high polarity of fluorinated compounds, fractional distillation or preparative HPLC is recommended to isolate the product.

- Safety : HF gas is a byproduct; scrubbing systems and inert atmospheres are essential.

Q. What analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- X-ray crystallography : Resolves molecular geometry and fluorine positioning, as demonstrated in studies of structurally similar fluorinated diols (e.g., mean C–C bond precision: ±0.002 Å; R factor: 0.030) .

- NMR spectroscopy : NMR is critical for distinguishing between stereoisomers. Chemical shifts for hexafluorinated ketones typically range from -70 to -120 ppm.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, with expected peaks for [M–F] and [M–CF] ions.

Advanced Research Questions

Q. How can conflicting data on synthesis yields for fluorinated ketones be resolved, particularly when using different catalysts?

Contradictions in yield reports (e.g., solid KOH vs. fluorided alumina) often arise from:

- Reaction kinetics : Fluorided alumina may favor slower, more controlled dehydrofluorination, reducing side products.

- Isomerization : Catalysts like KOH can promote double-bond migration, altering product distributions .

Methodological recommendations :- Conduct in situ monitoring (e.g., FTIR or GC-MS) to track intermediate formation.

- Compare activation energies via computational modeling (DFT) to identify favorable pathways.

Q. What is the impact of fluorination on the compound’s reactivity in nucleophilic additions or cyclization reactions?

Fluorine’s electron-withdrawing effects enhance electrophilicity at the carbonyl group. For example:

- Cyclization : In studies of hexafluorocyclopentene derivatives, fluorination stabilizes transition states, enabling regioselective ring closure under mild conditions .

- Nucleophilic attack : Kinetic studies show that fluorinated ketones react faster with Grignard reagents compared to non-fluorinated analogs. Solvent choice (e.g., THF vs. DMF) further modulates reactivity.

Q. How does this compound behave in environmental matrices, and what are its degradation pathways?

As a perfluorinated compound (PFC), it is likely resistant to hydrolysis and microbial degradation. Key findings from analogous PFCs include:

- Persistence : Estimated half-life in water exceeds 50 years due to strong C–F bonds .

- Degradation mechanisms : Advanced oxidation processes (e.g., UV/HO) or sonolysis are required to break C–F bonds, yielding shorter-chain fluorocarboxylic acids.

- Bioaccumulation : Log K values for hexafluorinated ketones suggest moderate bioaccumulation potential; in vitro assays with hepatic microsomes are recommended for toxicity profiling.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.